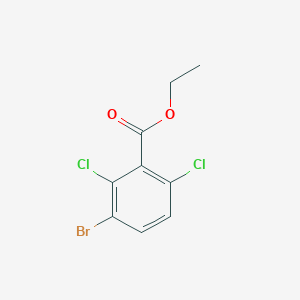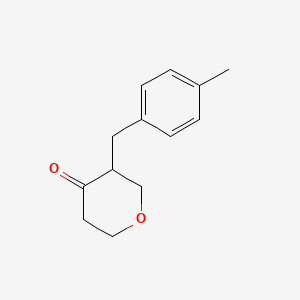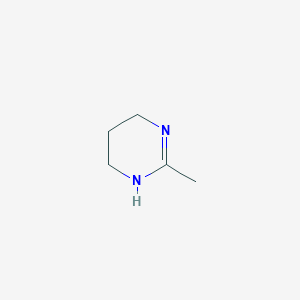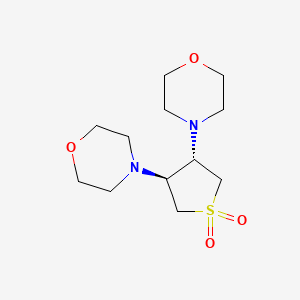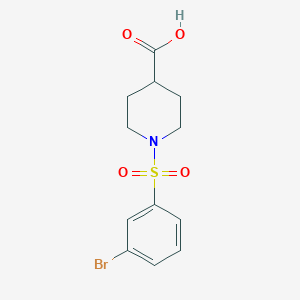
1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C12H14BrNO4S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a bromobenzenesulfonyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with 3-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine atom.
Reduction Reactions: Products with reduced sulfonyl groups, such as sulfides or thiols.
Oxidation Reactions: N-oxides of the piperidine ring.
Scientific Research Applications
1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The piperidine ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with the bromine atom in the para position.
1-(3-Bromobenzoyl)piperidine-4-carboxylic acid: Similar structure but with a benzoyl group instead of a sulfonyl group.
4-Piperidinecarboxylic acid, 1-(4-bromobenzoyl)-: Another similar compound with a benzoyl group and bromine in the para position.
Uniqueness
1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the bromine atom and the sulfonyl group, which can influence its reactivity and interactions with biological targets. This unique structure can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H14BrNO4S |
|---|---|
Molecular Weight |
348.21 g/mol |
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(8-10)19(17,18)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) |
InChI Key |
MJWMHHMFZQMDGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


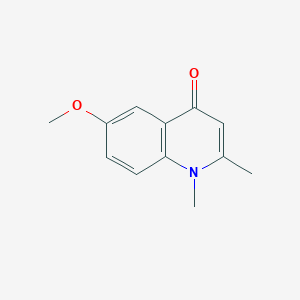
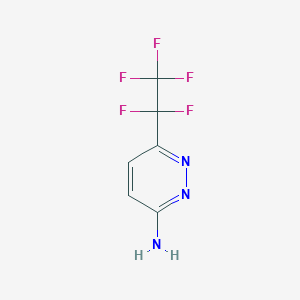
![1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester](/img/structure/B15095775.png)
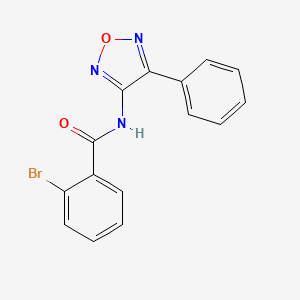
![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B15095786.png)
![4-[[7-(2-Hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B15095797.png)
![Cycloheptyl{[4-ethoxy-3-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B15095805.png)
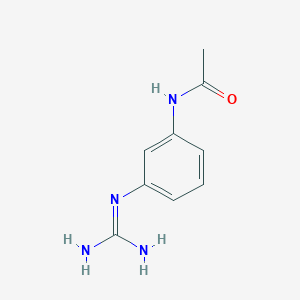
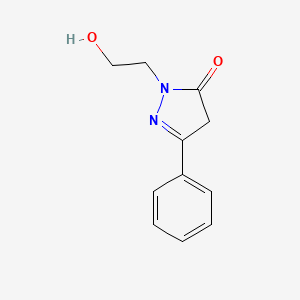
![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)
